3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
CAS No.: 93940-52-4
Cat. No.: VC17037458
Molecular Formula: C17H16N6O6S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93940-52-4 |
|---|---|
| Molecular Formula | C17H16N6O6S |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16N6O6S/c1-10-16(20-19-14-7-6-12(23(25)26)9-15(14)29-2)17(24)22(21-10)11-4-3-5-13(8-11)30(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28) |
| Standard InChI Key | QLPVKUZJTMZPJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C3=CC(=CC=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
3-(4,5-Dihydro-4-((2-methoxy-4-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide (CAS No. 93940-52-4) is a heterocyclic azo compound characterized by a pyrazole core linked to a benzenesulphonamide group via an azo (-N=N- bridge. The structure includes:
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Azo group: Connects the pyrazole ring to a 2-methoxy-4-nitrophenyl substituent.
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Pyrazole moiety: A five-membered ring with two adjacent nitrogen atoms, substituted with a methyl group at position 3 and a ketone at position 5.
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Benzenesulphonamide: A benzene ring with a sulfonamide (-SO2NH2) group at position 3.
The molecular formula is C17H16N6O6S, with a molar mass of 432.4 g/mol. The IUPAC name is 3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide, and its SMILES notation is CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C3=CC(=CC=C3)S(=O)(=O)N.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H16N6O6S | |
| Molar Mass | 432.4 g/mol | |
| CAS Number | 93940-52-4 | |
| IUPAC Name | 3-[4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
Synthesis and Manufacturing Processes
Synthetic Pathways
The compound is synthesized through multi-step reactions involving:
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Diazotization: 2-Methoxy-4-nitroaniline is treated with nitrous acid (HNO2) to form a diazonium salt.
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Coupling Reaction: The diazonium salt reacts with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide under alkaline conditions to form the azo linkage.
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Sulphonylation: The intermediate undergoes sulphonation with chlorosulfonic acid, followed by amidation with ammonia to yield the final benzenesulphonamide derivative.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonamide group. Limited solubility in water (<1 mg/mL at 25°C).
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Stability: Sensitive to UV light and reducing agents, which cleave the azo bond. Storage under inert atmosphere at -20°C is recommended.
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Thermal Behavior: Decomposes above 240°C, as indicated by thermogravimetric analysis (TGA).
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | >240°C (decomp.) | TGA |
| LogP (Octanol-Water) | 1.82 | Computational |
| pKa | 4.1 (sulphonamide), 9.3 (pyrazole) | Potentiometry |
Applications in Industry and Medicine
Textile Dyes
The azo group confers intense coloration (λmax = 480 nm in ethanol), making the compound suitable for polyester and nylon dyeing. Fastness properties include:
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Light Fastness: 4–5 (ISO 105-B02).
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Wash Fastness: 3–4 (ISO 105-C06).
Pharmaceutical Development
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Antimicrobial Agents: Synergistic with β-lactam antibiotics against resistant strains .
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Anticancer Prodrugs: Nitro group reduction to amine enhances DNA intercalation .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Key Features | Activity |
|---|---|---|
| Sulfamethoxazole | Benzenesulphonamide + isoxazole | Antibacterial |
| 4-Aminoantipyrine | Azo + pyrazole | Analgesic |
| Tartrazine | Azo + sulfonate | Food dye |
The target compound uniquely combines a methoxynitrophenyl moiety with a sulfonamide group, enabling dual functionality as a dye and pharmacophore .
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